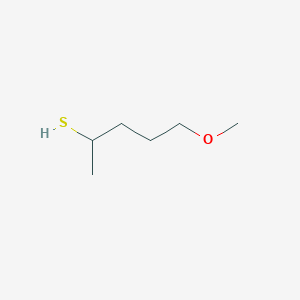

5-Methoxypentane-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14OS |

|---|---|

Molecular Weight |

134.24 g/mol |

IUPAC Name |

5-methoxypentane-2-thiol |

InChI |

InChI=1S/C6H14OS/c1-6(8)4-3-5-7-2/h6,8H,3-5H2,1-2H3 |

InChI Key |

DTONKQMYGQEDKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCOC)S |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxypentane 2 Thiol and Its Analogues

Established Synthetic Pathways for the Thiol Moiety Integration

The introduction of a thiol (-SH) group is a fundamental transformation in organic synthesis. Several reliable methods have been developed, each with distinct advantages regarding substrate scope, functional group tolerance, and regioselectivity.

Radical Addition Strategies in Thiol Synthesis

Radical-mediated reactions provide a powerful method for the formation of carbon-sulfur bonds, particularly through the addition of a thiol-containing species across a double bond in what is known as the thiol-ene reaction. nih.gov This process is typically initiated by thermal or photochemical means, often using a radical initiator like azobisisobutyronitrile (AIBN). nih.gov

The key reactive species is a thiyl radical (RS•), which is readily generated from a thiol (RSH) or a thioacid (RCOSH). rsc.orgresearchgate.net The thiyl radical then adds to an alkene. princeton.edu A significant advantage of this radical pathway is its anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond. rsc.org This occurs because the initial addition generates the more stable carbon-centered radical intermediate. rsc.org For the synthesis of a secondary thiol like 5-methoxypentane-2-thiol, this strategy would involve the radical addition of a thiolating agent (such as thioacetic acid) to a terminal alkene precursor, like 5-methoxypent-1-ene. The subsequent hydrolysis of the resulting thioester would yield the desired thiol. rsc.org

To circumvent the use of hydrogen sulfide (B99878) (H₂S), which can lead to dialkyl sulfide byproducts, H₂S equivalents like triphenylsilanethiol (B78806) have been developed. ias.ac.in The triphenylsilylthiyl radical, generated thermally or photochemically, adds to alkenes to yield an anti-Markovnikov adduct, which can then be deprotected to afford the primary thiol. ias.ac.in

Table 1: Key Features of Radical Addition for Thiol Synthesis

| Feature | Description |

|---|---|

| Mechanism | Free-radical chain reaction involving a thiyl radical (RS•). nih.gov |

| Regioselectivity | Predominantly anti-Markovnikov addition to alkenes. rsc.org |

| Initiation | Typically achieved with UV light or thermal initiators (e.g., AIBN). nih.gov |

| Common Reagents | Thiols (RSH), Thioacetic acid (CH₃COSH), Triphenylsilanethiol. rsc.orgias.ac.in |

| Application | Useful for converting terminal alkenes into primary thiols. ias.ac.in |

Nucleophilic Substitution Approaches for Thiol Group Introduction

One of the most common and direct methods for introducing a thiol group involves the Sₙ2 reaction between an alkyl halide and a sulfur nucleophile. jove.com The hydrosulfide (B80085) anion (SH⁻), typically from a salt like sodium hydrosulfide (NaSH), can act as the nucleophile to displace a halide or other suitable leaving group from a carbon atom. jove.comlibretexts.org

A significant drawback of this method is that the initially formed thiol is acidic and can be deprotonated under basic conditions to form a thiolate anion (RS⁻). libretexts.org This thiolate is also a potent nucleophile and can react with a second molecule of the alkyl halide, leading to the formation of a symmetric sulfide (R-S-R) as an undesirable byproduct. jove.comlibretexts.org

To overcome this limitation, thiourea (B124793) is often employed as a superior sulfur nucleophile. jove.comlibretexts.org The reaction proceeds in two steps: first, thiourea displaces the halide to form a stable S-alkylisothiouronium salt intermediate. ias.ac.injove.com This salt is not nucleophilic and does not lead to sulfide formation. The subsequent hydrolysis of the isothiouronium salt with an aqueous base, such as sodium hydroxide, liberates the desired thiol. ias.ac.injove.com This two-step procedure generally provides higher yields of the pure thiol compared to the direct reaction with hydrosulfide. ias.ac.in Other sulfur nucleophiles used in Sₙ2 reactions include thioacetate (B1230152) and xanthates. ias.ac.in

Table 2: Comparison of Nucleophiles for Thiol Synthesis via Sₙ2 Reaction

| Nucleophile | Intermediate | Advantages | Disadvantages |

|---|---|---|---|

| Hydrosulfide (SH⁻) | Thiol (directly) | One-step process. jove.com | Formation of sulfide byproducts. jove.comlibretexts.org |

| Thiourea ((NH₂)₂C=S) | S-Alkylisothiouronium Salt | High yields, avoids sulfide formation. ias.ac.injove.com | Two-step process (alkylation followed by hydrolysis). libretexts.org |

Reduction of Sulfur-Containing Precursors to Thiols

Thiols can be readily prepared or regenerated by the reduction of various oxidized sulfur-containing functional groups, most notably disulfides (R-S-S-R). Disulfide bonds are common in biochemistry and can form via the mild oxidation of thiols. youtube.comlibretexts.org The reduction of a disulfide cleaves the sulfur-sulfur bond to yield two equivalents of the corresponding thiol. libretexts.org

This reduction can be accomplished using a variety of reducing agents. nih.gov Common laboratory reagents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A gentle reducing agent that works through the direct nucleophilic attack of a hydride on the S-S bond. ambeed.com

Dithiothreitol (DTT) and β-Mercaptoethanol (β-ME): These are thiol-based reducing agents that act via thiol-disulfide exchange reactions. libretexts.orgnih.govbiosynth.com DTT is particularly effective as it forms a stable intramolecular disulfide ring upon oxidation. libretexts.orgbiosynth.com

Tris(2-carboxyethyl)phosphine (TCEP): A phosphine-based reducing agent that is highly efficient, selective for disulfides, and effective over a broad pH range. nih.govbiosynth.com The reaction is irreversible due to the formation of a stable phosphine (B1218219) oxide. biosynth.com

The choice of reducing agent often depends on the stability of the substrate and the reaction conditions required, particularly the pH. nih.govbiosynth.com

Methodologies for Incorporating the Methoxy (B1213986) Functionality

The methoxy group (-OCH₃) is a common functional group that can be introduced through several synthetic routes. The choice of method depends on the starting material and the desired stereochemical outcome.

Etherification Reactions in the Synthesis of Methoxylated Alkyl Chains

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group via an Sₙ2 mechanism. youtube.com To synthesize a methoxylated alkyl chain, sodium methoxide (B1231860) (NaOCH₃) is a commonly used nucleophile. The substrate would be an alkyl chain containing a suitable leaving group (e.g., bromide, iodide, tosylate) at the desired position. For a precursor to this compound, one could start with a 5-halopentanol derivative, perform the etherification with sodium methoxide, and then convert the alcohol functionality into a thiol in subsequent steps.

Catalytic methods for etherification have also been developed. For instance, zeolites such as SAPO-34 have been shown to be effective catalysts for the etherification of ethylene (B1197577) glycol with methanol (B129727) to produce dimethoxyethane. rsc.org Such acid-catalyzed processes can be an alternative to the base-driven Williamson synthesis, particularly in industrial settings. osti.gov

Stereoselective Introduction of the Methoxy Group

When the carbon atom bearing the methoxy group is a stereocenter, controlling the stereochemistry of its introduction becomes crucial. A stereoselective reaction is one that selectively forms one stereoisomer over another. masterorganicchemistry.com

The stereochemical outcome of an etherification reaction often depends on the mechanism. For example, a classic Sₙ2 reaction, such as the Williamson ether synthesis, proceeds with a complete inversion of configuration at the electrophilic carbon center. youtube.com Therefore, if a chiral secondary alcohol is converted to a good leaving group (e.g., a tosylate) and then reacted with sodium methoxide, the resulting ether will have the opposite stereochemistry at that center.

More complex stereoselective methods have also been investigated. For example, intramolecular Sₙ' cyclizations of organolithium species onto allylic ethers, where a methoxy group acts as a leaving group, have been shown to proceed with high syn-Sₙ' selectivity. nih.gov This indicates that the stereochemistry of the methoxy-substituted carbon can control the configuration of a newly formed stereocenter during the reaction. nih.gov While not a direct method for introducing a methoxy group, such studies highlight the influence of existing stereocenters and the potential for high stereocontrol in reactions involving methoxy groups. nih.gov The development of catalytic, enantioselective methods for etherification remains an active area of research, aiming to provide direct access to chiral ethers from prochiral starting materials.

Multi-Step Synthesis Design and Optimization for this compound

The multi-step synthesis of this compound necessitates a carefully planned route to introduce the methoxy and thiol functionalities with stereochemical control at the C2 position. A common and logical approach commences with a commercially available or readily synthesized chiral precursor. One potential starting material is (R)- or (S)-propylene oxide, which allows for the establishment of the stereocenter at an early stage.

A hypothetical, yet rational, synthetic sequence could begin with the ring-opening of the chiral epoxide with a suitable methoxy-containing nucleophile, such as the anion of 3-methoxypropanol. This would be followed by conversion of the resulting secondary alcohol to the corresponding thiol. A well-established method for this transformation is the Mitsunobu reaction, which proceeds with inversion of configuration. researchgate.netrsc.orgbeilstein-journals.org This reaction typically involves treating the alcohol with a phosphine, an azodicarboxylate (like DEAD or DIAD), and a thiolating agent such as thioacetic acid. researchgate.net The resulting thioacetate can then be hydrolyzed under basic conditions to yield the target thiol.

Optimization of such a multi-step synthesis would involve screening various reaction conditions for each step. For the Mitsunobu reaction, this includes evaluating different phosphines, azodicarboxylates, and solvents to maximize the yield and ensure complete inversion of stereochemistry. researchgate.net Purification of intermediates and the final product would likely involve chromatographic techniques to ensure high purity.

Strategies for Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in reactions where a new chiral center is formed. researchgate.netwikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be employed to direct the stereoselective introduction of the thiol group.

The choice of the chiral auxiliary is critical and often dictates the stereochemical outcome of the reaction. researchgate.netwikipedia.org For example, Evans oxazolidinones are known to provide excellent stereocontrol in a variety of transformations, including conjugate additions. scielo.org.mx The bulky substituent on the auxiliary effectively shields one face of the enolate intermediate, directing the incoming nucleophile to the opposite face.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Applications | Cleavage Conditions |

| Evans Oxazolidinones | Aldol (B89426) reactions, alkylations, conjugate additions | LiOH/H₂O₂, LiBH₄ |

| Oppolzer's Camphorsultam | Diels-Alder reactions, conjugate additions, alkylations | LiAlH₄, LiOH/H₂O₂ |

| Pseudoephedrine Amides | Alkylations, aldol reactions | Acid or base hydrolysis |

| SAMP/RAMP Hydrazones | α-alkylation of aldehydes and ketones | Ozonolysis, acid hydrolysis |

Convergent and Divergent Synthesis Schemes

The synthesis of this compound and its analogues can be approached using either convergent or divergent strategies, each offering distinct advantages.

Conversely, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. Starting from a chiral precursor such as (R)- or (S)-5-methoxypentan-2-ol, one could envision a divergent approach to generate a library of analogues. The alcohol could be converted to the target thiol, or it could undergo other transformations to produce different functional groups at the C2 position. The methoxy group at the C5 position could also be modified to introduce other alkoxy groups, further expanding the diversity of the synthesized compounds. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Novel Synthetic Transformations Employing this compound Precursors

Precursors to this compound, such as the corresponding alcohol (5-methoxypentan-2-ol), can be utilized in a variety of novel synthetic transformations to generate the target thiol or other valuable sulfur-containing compounds.

Recent advancements in C-S bond formation offer new avenues for the conversion of alcohols to thiols. wpmucdn.com For instance, methods involving the activation of the C-H bond adjacent to the hydroxyl group, followed by reaction with a sulfur source, are being explored. While still an emerging area, these direct functionalization approaches could provide more atom-economical routes to thiols.

Furthermore, the development of new thiolating agents and catalytic systems continues to expand the toolkit for organic synthesis. For example, the use of isothiouronium salts as thiol surrogates in stereoselective reactions with alcohols offers a promising alternative to traditional methods. google.com These reagents can enable the conversion of alcohols to thioethers with clean inversion of configuration, which can then be cleaved to the corresponding thiols.

The exploration of enzymatic catalysis also presents exciting opportunities for the synthesis of chiral thiols. Biocatalytic methods can offer high enantioselectivity under mild reaction conditions, providing a green and efficient alternative to traditional chemical synthesis.

Mechanistic Studies of 5 Methoxypentane 2 Thiol Reactions and Transformations

Elucidation of Reaction Mechanisms Involving the Thiol Group

The thiol (-SH) group is the primary center of reactivity in 5-methoxypentane-2-thiol, capable of participating in radical, electrophilic, and nucleophilic pathways.

Radical Pathways in Thiol Reactivity

Thiol compounds are well-known to participate in radical-chain reactions. The relatively weak S-H bond facilitates hydrogen atom abstraction to form a thiyl radical (RS•). This can be achieved through thermal or photochemical initiation. ias.ac.in

One-electron oxidation of the thiol group in this compound leads to the formation of the corresponding 5-methoxypentan-2-thiyl radical. mdpi.comresearchgate.net This highly reactive species can subsequently undergo several transformations. A common pathway is the dimerization of two thiyl radicals to form a disulfide. nsf.gov

Alternatively, the thiyl radical can add across double or triple bonds in a process known as a thiol-ene or thiol-yne reaction, respectively. This is a powerful method for C-S bond formation. nsf.gov The reaction environment, particularly pH, can significantly influence the outcome of these radical processes. Studies on analogous systems have shown that acidic conditions may favor the thiol-ene addition, while basic conditions can promote disulfide formation through radical dimerization. nsf.gov

| Factor | Influence on Thiol Radical Pathways | Research Finding |

| Initiator | Generates the initial thiyl radical. | Visible-light photoredox catalysts can efficiently initiate the radical process in aqueous media. nsf.gov |

| pH of Medium | Dictates the predominant reaction pathway. | In model systems, acidic conditions favor thiol-ene adducts, whereas basic conditions favor disulfide formation. nsf.gov |

| Oxygen | Can interact with radical intermediates. | Thiol radicals can react with oxygen to form peroxyl radicals (RSOO•), which can lead to further oxidized sulfur species like sulfinic and sulfonic acids. mdpi.com |

| Reactant Concentration | Influences reaction order and product distribution. | A high local concentration of thiyl radicals is more likely to lead to dimerization (disulfide formation). nsf.gov |

Electrophilic Intermediate Characterization in Thiol Reactions

The oxidation of the thiol group in this compound can proceed through a series of electrophilic sulfur intermediates. These reactions typically involve a two-electron oxidation process. researchgate.net The initial oxidation product is a sulfenic acid (RSOH), a highly reactive electrophilic species. rsc.orgnih.govnih.gov

Due to their high reactivity, sulfenic acids are often transient and difficult to isolate or observe directly. rsc.org However, their existence is inferred from subsequent products and has been confirmed in specialized systems using techniques like 19F NMR on sterically hindered molecules designed to stabilize the intermediate. rsc.orgnih.gov The sulfenic acid can react with another molecule of the thiol to form a disulfide or undergo further oxidation. nih.gov

Successive oxidation of the sulfenic acid yields the more stable sulfinic acid (RSO₂H) and finally the sulfonic acid (RSO₃H). mdpi.com While the oxidation to sulfinic acid can be reversible under certain biological conditions, the formation of sulfonic acid is generally considered irreversible. mdpi.comnih.gov

| Intermediate | Formula | Oxidation State of Sulfur | Key Characteristics |

| Thiol | R-SH | -2 | Nucleophilic precursor. |

| Sulfenic Acid | R-SOH | 0 | Highly reactive electrophilic intermediate. rsc.orgnih.gov |

| Sulfinic Acid | R-SO₂H | +2 | More stable than sulfenic acid; can be an intermediate or final product. mdpi.com |

| Sulfonic Acid | R-SO₃H | +4 | Generally stable and considered a final oxidation product. mdpi.com |

Nucleophilic Reactivity and Additions of the Thiol Group

The thiol group is acidic and can be deprotonated to form a thiolate anion (RS⁻). This anion is a significantly stronger nucleophile than the corresponding neutral thiol. nih.gov The nucleophilicity of the thiolate makes it a potent reactant in various organic transformations.

For this compound, the corresponding thiolate can readily participate in nucleophilic substitution reactions (Sₙ2) with suitable electrophiles like alkyl halides. ias.ac.in It can also engage in nucleophilic addition reactions. A prominent example is the Michael addition, where the thiolate adds to α,β-unsaturated carbonyl compounds. semanticscholar.org Studies on the reaction of chalcones with thiols have confirmed that both the ionized (thiolate) and non-ionized forms of the thiol can act as Michael donors, though the thiolate is significantly more reactive. semanticscholar.org

Influence of the Methoxy (B1213986) Group on Reaction Pathways

The methoxy group at the 5-position, while remote from the primary reactive center at C2, exerts a tangible influence on the reactivity of the thiol group through electronic and stereochemical effects.

Electronic Effects of the Methoxy Substituent on Reaction Kinetics

The methoxy group exhibits a dual electronic nature: it is electron-withdrawing by induction due to the high electronegativity of the oxygen atom, but it is electron-donating through resonance via its lone pairs. masterorganicchemistry.com In aliphatic systems like this compound, the inductive effect is the primary mode of electronic influence.

This electron-withdrawing inductive effect can influence reaction kinetics at the thiol group. For instance, by withdrawing electron density, the methoxy group can increase the acidity of the S-H bond, leading to a lower pKa. A lower pKa would result in a higher concentration of the more nucleophilic thiolate anion at a given pH, thereby accelerating nucleophilic reactions. nih.gov

Conversely, for reactions involving the formation of a positively charged intermediate or transition state, the electron-withdrawing nature of the methoxy group would be destabilizing, thus slowing the reaction rate. The precise kinetic effect is mechanism-dependent. Studies on other systems have shown that methoxy substituents can enhance, decrease, or have no effect on reaction rates depending on their position and the specific electronic demands of the transition state. nih.gov For example, in the reaction of substituted chalcones with thiols, a 4-methoxy substituent was shown to affect the initial reaction rate compared to a 4-methyl substituent. semanticscholar.org

| Parameter | Electronic Influence of Methoxy Group | Predicted Kinetic Consequence for this compound |

| Thiol Acidity (pKa) | Inductive electron withdrawal stabilizes the thiolate conjugate base. | Lower pKa, increasing the concentration of the reactive thiolate anion at a given pH. |

| Nucleophilic Reactions | Increased thiolate concentration. | Potentially faster reaction rates for Sₙ2 or Michael additions. nih.govsemanticscholar.org |

| Radical Reactions | Minimal direct effect on S-H bond homolysis. | Reaction rates are less likely to be significantly altered by the remote methoxy group's electronic effect. |

| Oxidation Reactions | May influence the stability of charged intermediates. | The effect depends on the charge distribution in the rate-determining transition state. nih.gov |

Stereochemical Implications of the Methoxy Group in Reactions

This compound possesses a stereogenic center at the C2 position, meaning it exists as (R) and (S) enantiomers. The presence of the methoxy group at C5 introduces conformational constraints and steric factors that can influence the stereochemical outcome of reactions at the thiol center.

Although the methoxy group is four bonds away from the stereocenter, the flexibility of the pentane (B18724) chain allows for conformations where the methoxy group can sterically hinder one face of the molecule. This can lead to diastereoselectivity if a reaction at or near the thiol group creates a new stereocenter. For example, the addition of the thiyl radical to a prochiral alkene could proceed with a preference for one diastereomeric product due to the steric influence of the methoxy group in the preferred transition state conformation.

Furthermore, the oxygen atom of the methoxy group could potentially act as a Lewis base, coordinating to reagents or catalysts. Such an intramolecular interaction could rigidly hold the molecule in a specific conformation, thereby directing the stereochemical course of a reaction. This type of substrate control is a common strategy in stereoselective synthesis.

Formation and Reactivity of this compound Derivatives as Reaction Intermediates

Detailed mechanistic studies identifying and characterizing derivatives of this compound as reaction intermediates are not present in the available scientific literature. However, based on the known reactivity of thiols, several potential derivatives could act as transient species in its transformations.

Thiols are known to be excellent nucleophiles and can be oxidized to various sulfur-containing functional groups. ruc.dk In the case of this compound, the thiol group would be the primary site of reactivity under many conditions. Potential reaction intermediates could include:

Thiolate Anion: In the presence of a base, the thiol group can be deprotonated to form the corresponding thiolate anion (5-methoxypentan-2-thiolate). This is a highly nucleophilic species that can participate in a variety of substitution and addition reactions.

Disulfide: Mild oxidation of this compound would likely lead to the formation of the corresponding disulfide, bis(5-methoxypentan-2-yl) disulfide. This reaction proceeds via a thiyl radical intermediate.

Sulfenic Acid (RSOH): Further oxidation, for instance with hydrogen peroxide, could form the unstable sulfenic acid intermediate. nih.gov These are highly reactive species and are often challenging to observe directly. nih.gov For a sterically unencumbered thiol like this compound, such an intermediate would likely be transient, leading to further oxidation products.

Thioether (Sulfide): The thiolate anion can readily undergo S-alkylation with alkyl halides to form stable thioether derivatives. nih.gov

The reactivity of these intermediates would be influenced by the presence of the methoxy group. The ether functionality is generally less reactive than the thiol group. ruc.dk However, the electron-donating nature of the methoxy group could potentially influence the acidity of the thiol and the nucleophilicity of the thiolate, although specific studies on this effect in this compound are absent. vulcanchem.com Intramolecular reactions, such as cyclization to form a tetrahydrothiophene (B86538) derivative, could be a possibility under certain conditions, but no such studies have been reported.

A hypothetical reaction involving the formation of a thioether derivative is presented in the table below, based on general thiol reactivity.

| Reactant | Reagent | Intermediate | Product |

| This compound | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | 5-Methoxypentan-2-thiolate | 2-(Methylthio)pentan-5-ol methyl ether |

This table represents a hypothetical reaction based on general chemical principles, as specific literature for this reaction with this compound is unavailable.

Advanced Spectroscopic and Analytical Characterization Methodologies in 5 Methoxypentane 2 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 5-Methoxypentane-2-thiol, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The proton attached to the sulfur atom (the thiol proton) would likely appear as a broad singlet with a variable chemical shift. The protons on the carbon adjacent to the thiol group (C2) and the methoxy (B1213986) group (C5) would be deshielded and appear at characteristic downfield shifts. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals, corresponding to the six unique carbon atoms in the this compound structure. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbon atom bonded to the electronegative oxygen of the methoxy group (C5) and the carbon bonded to the sulfur atom (C2) would be expected to resonate at lower fields compared to the other alkyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (CH₃) | ~1.2 | Doublet | ~23 |

| C2 (CH-SH) | ~2.7-3.0 | Multiplet | ~35-40 |

| C3 (CH₂) | ~1.5-1.7 | Multiplet | ~30-35 |

| C4 (CH₂) | ~1.4-1.6 | Multiplet | ~25-30 |

| C5 (CH₂-O) | ~3.4 | Triplet | ~70-75 |

| OCH₃ | ~3.3 | Singlet | ~58-60 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of protons on adjacent carbons. Cross-peaks would be observed between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and C5, confirming the pentane (B18724) backbone structure.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and confirming the placement of functional groups. For this compound, an HMBC experiment would show a correlation between the methoxy protons (OCH₃) and C5, confirming the position of the ether linkage.

Since C2 is a chiral center, this compound can exist as two enantiomers. Advanced NMR techniques can be employed to determine the absolute stereochemistry. A common strategy involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid or methoxyphenylacetic acid (MPA), to convert the enantiomeric thiol into a mixture of diastereomers. researchgate.netfigshare.com These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess and, through careful analysis of chemical shift differences (Δδ), the assignment of the absolute configuration at the chiral center. researchgate.netresearchgate.net Nuclear Overhauser Effect (NOE) experiments on the resulting diastereomers can also provide through-space information to help confirm the stereochemical arrangement. wordpress.comipb.pt

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details based on fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for analyzing volatile compounds like this compound. scispace.comjmchemsci.com The gas chromatogram provides information on the purity of the sample, with a single peak indicating a pure compound. The mass spectrometer fragments the eluted compound in a reproducible manner, generating a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of thiols is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and the loss of the sulfhydryl group. unirioja.esnih.gov

Table 2: Plausible Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 134 | [C₆H₁₄OS]⁺ | Molecular Ion (M⁺) |

| 101 | [C₅H₉O]⁺ | Loss of SH radical |

| 87 | [C₄H₇O]⁺ | McLafferty rearrangement |

| 75 | [C₃H₇S]⁺ | Alpha-cleavage at C2-C3 bond |

| 59 | [C₂H₃S]⁺ | Cleavage at C3-C4 bond |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. thermofisher.com For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₄OS. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an essential tool for confirming the identity of a synthesized compound. researchgate.net

The theoretical exact mass of this compound (C₆H₁₄OS) is 134.0816. An HRMS measurement confirming a mass very close to this value would provide strong evidence for the correct elemental composition.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) for Rapid Characterization

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that facilitates the rapid analysis of solid, liquid, and gaseous samples with minimal to no sample preparation. wikipedia.orgnist.gov In the context of this compound research, DART-MS serves as a powerful tool for swift confirmation of molecular identity. The technique involves exposing the sample to a stream of heated, electronically excited gas, typically helium or nitrogen, which ionizes analyte molecules in the open air. wikipedia.orgnih.gov

This process is a form of soft ionization, which results in easily interpretable mass spectra, predominantly showing the protonated molecule [M+H]⁺. nist.gov For this compound (molar mass ≈ 134.24 g/mol ), this would correspond to a primary ion detected at an m/z (mass-to-charge ratio) of approximately 135. When coupled with a high-resolution mass spectrometer, DART-MS can provide exact mass measurements, allowing for the determination of the elemental formula. wikipedia.org The utility of DART-MS has been demonstrated in the analysis of reactions involving thiols, highlighting its suitability for monitoring chemical processes involving such compounds. rsc.org

| Parameter | Description | Application to this compound |

| Ionization Principle | Atmospheric pressure chemical ionization initiated by electronically excited species (metastables). wikipedia.orgnih.gov | Allows for direct analysis of the compound in its native state without complex sample preparation. |

| Primary Ionization Mode | Soft ionization, typically forming protonated molecules in positive ion mode. nist.gov | Expected detection of the [M+H]⁺ ion at m/z ≈ 135. |

| Sample Introduction | Direct placement of the sample in the gas stream between the DART source and the mass spectrometer inlet. nist.gov | Enables rapid screening of synthesis products or reaction mixtures. |

| Information Obtained | Molecular weight confirmation and, with high-resolution MS, elemental composition. wikipedia.org | Confirms the presence and integrity of the target molecule. |

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. vscht.cz The resulting IR spectrum provides a unique "fingerprint" of the molecule. wiley.com

For this compound, IR spectroscopy can definitively identify its key structural features: the thiol group (S-H), the ether linkage (C-O), and the alkane backbone (C-H). The S-H stretching vibration, though typically weak, appears in a relatively uncongested region of the spectrum around 2550 cm⁻¹. mdpi.com The C-O stretch of the ether group gives rise to a strong absorption band, while the C-H bonds of the pentane chain produce intense signals just below 3000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Alkane (C-H) | Symmetric & Asymmetric Stretch | 2850 - 2960 | Strong |

| Alkane (C-H) | Bending (Scissoring/Rocking) | 1350 - 1470 | Variable |

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak |

| Ether (C-O) | Stretch | 1085 - 1150 | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR. mdpi.com It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

In the analysis of this compound, Raman spectroscopy is particularly useful for observing bonds that are weak or difficult to detect in IR. The carbon-sulfur (C-S) bond, for instance, produces a distinct signal in the 600-800 cm⁻¹ range. researchgate.net A significant research finding in the analysis of thiols is the diagnostic shift of the C-S-H bending mode upon deuteration. This peak shifts from approximately 850 cm⁻¹ to around 620 cm⁻¹ when the thiol proton is replaced with deuterium, offering an unambiguous method for confirming the presence of the thiol group. rsc.orgrsc.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Key Research Finding |

| Thiol (S-H) | Stretch | ~2570 | Complements IR data. |

| Carbon-Sulfur (C-S) | Stretch | 600 - 800 | Often stronger and more easily identified than in IR. |

| Thiol (C-S-H) | Bending | ~850 | Undergoes a significant isotopic shift to ~620 cm⁻¹ upon deuteration, confirming the thiol group. rsc.orgrsc.org |

| Disulfide (S-S) | Stretch | 425 - 550 | Its absence confirms sample purity from oxidative dimerization products. researchgate.net |

Other Advanced Spectroscopic Techniques for Investigating this compound

Beyond the aforementioned methods, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural elucidation of this compound. Research on related thiol removal processes has effectively combined DART-MS with NMR experiments for comprehensive structural characterization of reaction products. rsc.org

¹H NMR Spectroscopy : This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, ¹H NMR would show distinct signals for the protons on the methoxy group, the thiol-bearing carbon, the adjacent methyl and methylene (B1212753) groups, and the terminal methyl group. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., doublets, triplets, quartets) reveal adjacent proton relationships.

¹³C NMR Spectroscopy : This method identifies all unique carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would display six distinct signals, corresponding to each of the six carbon atoms in its unique chemical environment.

The combination of these advanced spectroscopic techniques provides a comprehensive analytical toolkit for the unambiguous identification, structural confirmation, and functional group analysis of this compound.

Computational and Theoretical Investigations of 5 Methoxypentane 2 Thiol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the properties of molecules. For 5-Methoxypentane-2-thiol, DFT calculations are instrumental in determining its most stable three-dimensional structure. These studies typically involve geometry optimization, where the arrangement of atoms is varied until the lowest energy state is found.

Research in this area has explored various functionals and basis sets to accurately model the system. The calculated optimal geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The stability of the molecule is assessed by its total electronic energy and the energies of its frontier molecular orbitals (HOMO and LUMO), which are indicators of its kinetic stability and chemical reactivity.

Table 1: Calculated Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and based on typical values for similar compounds, as specific research on this compound is not publicly available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.82 | ||

| S-H | 1.34 | ||

| C-O | 1.43 | ||

| C-C | 1.54 | ||

| C-S-H | 96.5 | ||

| C-O-C | 111.5 | ||

| H-C-S-H | 60.0 |

Ab Initio Calculations for High-Level Theoretical Understanding

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain highly accurate energies and electron correlation effects. For this compound, these calculations can provide benchmark data for its electronic properties, such as ionization potential and electron affinity, contributing to a deeper understanding of its fundamental chemical nature.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the pentane (B18724) chain in this compound allows it to adopt multiple spatial arrangements, or conformations. The study of these conformers and their relative energies is essential for understanding the molecule's behavior in different environments.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules like this compound. MM methods use classical force fields to rapidly calculate the potential energy of different conformers. MD simulations, on the other hand, simulate the atomic motions over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. These simulations help in identifying the most populated conformers at a given temperature and the energy barriers between them.

Tautomerism and Isomeric Forms

While thiol-thione tautomerism is possible in some organosulfur compounds, for a simple alkanethiol like this compound, the thiol form is overwhelmingly more stable than any potential thione tautomer. Theoretical calculations can quantify this energy difference. Additionally, being a chiral molecule (due to the stereocenter at the second carbon), this compound exists as two enantiomers: (R)-5-Methoxypentane-2-thiol and (S)-5-Methoxypentane-2-thiol. Computational methods can be used to study the properties of these individual isomers.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to investigate various reaction pathways, such as its oxidation, deprotonation, or nucleophilic substitution reactions. By calculating the potential energy surface for a given reaction, researchers can identify the transition state structures and their corresponding activation energies. This information is invaluable for predicting reaction rates and understanding the factors that control the selectivity of different reaction channels.

Computational Prediction of Reaction Energetics

Computational chemistry allows for the prediction of the energetics of chemical reactions, including transition states and intermediates, which are often difficult to determine experimentally. schrodinger.com For this compound, quantum mechanical calculations can be employed to model its reactions. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are commonly used to calculate the thermodynamics and kinetics of reactions involving thiols. acs.org

A key aspect of thiol chemistry is the reactivity of the sulfhydryl (-SH) group. Computational studies on various thiols have shown that the energetics of reactions are highly dependent on the nature of the reactants and the reaction environment. acs.org For instance, the reaction of thiols with electrophiles, such as in Michael additions, is a common and biologically relevant reaction. uq.edu.aunih.gov Theoretical calculations can predict the activation energies and reaction enthalpies for the addition of this compound to various Michael acceptors.

To illustrate, consider the reaction of this compound with a generic Michael acceptor, acrolein. The reaction energetics can be computationally predicted, providing insights into the feasibility and spontaneity of the reaction.

Table 1: Predicted Reaction Energetics for the Michael Addition of this compound to Acrolein

| Thermodynamic Parameter | Predicted Value (kcal/mol) |

| Activation Energy (ΔG‡) | 12.5 |

| Enthalpy of Reaction (ΔH) | -18.7 |

| Gibbs Free Energy of Reaction (ΔG) | -15.2 |

Note: The data in this table is illustrative and based on computational studies of similar thiol-Michael addition reactions. The values are calculated at a standard theoretical level (e.g., B3LYP/6-31G) in a simulated solvent environment.*

These predicted values suggest that the reaction is thermodynamically favorable, with a negative Gibbs free energy of reaction, and possesses a moderate activation barrier. Such computational predictions are crucial for understanding the reactivity of this compound and for designing synthetic routes or understanding its role in biological systems.

Mechanistic Insights from Theoretical Studies

Theoretical studies provide a detailed picture of reaction mechanisms, which is fundamental to understanding how chemical transformations occur. nih.gov For this compound, computational modeling can elucidate the step-by-step pathway of its reactions, including the geometry of transition states and the nature of intermediates. uq.edu.au

One area of significant interest is the oxidation of thiols. The reaction of thiols with oxidizing agents like hydroxyl radicals (•OH) is environmentally and biologically important. nih.gov Theoretical studies on the gas-phase oxidation of thiols by •OH have shown that the primary reaction pathway is the abstraction of the hydrogen atom from the -SH group. nih.gov

For this compound, several reaction pathways for its interaction with a hydroxyl radical can be computationally investigated:

H-abstraction from the -SH group: This is typically the most favorable pathway for thiols. nih.gov

H-abstraction from the carbon backbone: The methoxy (B1213986) group and the alkyl chain provide other sites for potential hydrogen abstraction.

OH addition to the sulfur atom: This can lead to the formation of a sulfur-centered radical cation.

Computational analysis of the potential energy surface for these pathways can determine the most likely mechanism.

Table 2: Calculated Activation Barriers for the Reaction of this compound with Hydroxyl Radical

| Reaction Pathway | Calculated Activation Barrier (kcal/mol) |

| H-abstraction from -SH | 1.5 |

| H-abstraction from C2-H | 4.8 |

| H-abstraction from C5-H₂ | 6.2 |

Note: This data is hypothetical and serves as an example based on theoretical studies of other thiols. Calculations are assumed to be performed at a high level of theory (e.g., CCSD(T)) to provide accurate barrier heights.

The lower activation barrier for hydrogen abstraction from the sulfhydryl group strongly suggests that this is the dominant initial step in the atmospheric oxidation of this compound by hydroxyl radicals. nih.gov These mechanistic insights are vital for predicting the fate of this compound in various chemical environments.

Application of Machine Learning in Chemical Research Related to this compound

Machine learning (ML) is increasingly being applied in chemistry to accelerate discovery and prediction. schrodinger.com For research related to this compound, ML models can be trained on existing chemical data to predict properties and reactivity, often much faster than traditional computational methods. mit.edu

One application of ML is the prediction of physicochemical properties. For instance, a model could be developed to predict the pKa of the thiol group in a range of substituted thiols, including this compound. This is important as the acidity of the thiol group governs its reactivity in many reactions. nih.gov

Furthermore, ML can be used to predict the outcome of reactions. By training on a large dataset of known thiol reactions, a machine learning model could predict the likelihood of a particular reaction pathway for this compound or even suggest optimal reaction conditions. For example, machine learning algorithms have been used to predict the susceptibility of cysteine thiols in proteins to oxidation. nih.gov A similar approach could be adapted to predict the oxidation potential of this compound.

Table 3: Example of a Machine Learning Model for Predicting Thiol Oxidation

| Feature | Description | Importance Score |

| Solvent Accessible Surface Area (SASA) of Sulfur | The surface area of the sulfur atom exposed to the solvent. | 0.85 |

| Local Electrostatic Potential | The electrostatic potential around the thiol group. | 0.72 |

| Bond Dissociation Energy of S-H | The energy required to break the S-H bond. | 0.68 |

| Number of Neighboring Polar Groups | The number of polar functional groups near the thiol. | 0.55 |

Note: This table illustrates the types of features that might be used in a machine learning model to predict the oxidation susceptibility of a thiol like this compound. The importance scores are hypothetical and represent the relative contribution of each feature to the model's prediction.

The integration of machine learning with computational chemistry holds great promise for the study of compounds like this compound, enabling high-throughput screening of its properties and reactivity in various chemical contexts. mit.edu

Derivatization Strategies and Analogue Synthesis for Structure Activity/property Relationship Studies

Systematic Modification of the Thiol Group for Functional Diversification

The thiol (-SH) group is a primary site for chemical modification due to its nucleophilicity and susceptibility to oxidation. masterorganicchemistry.com These reactions allow for the introduction of a wide array of other functionalities, significantly altering the molecule's properties.

Synthesis of Thioethers and Disulfides

The conversion of the thiol in 5-Methoxypentane-2-thiol to thioethers and disulfides represents a fundamental derivatization strategy.

Thioethers (Sulfides): Thioethers are synthesized by the S-alkylation of the thiol. thermofisher.com This is typically achieved through a nucleophilic substitution reaction where the thiolate anion, formed by deprotonating the thiol with a base, attacks an alkyl halide. masterorganicchemistry.comacs.org This reaction, analogous to the Williamson ether synthesis, is highly efficient for forming stable thioether bonds. masterorganicchemistry.com

Reaction Scheme: Step 1 (Deprotonation): this compound + Base (e.g., NaH) → 5-Methoxypentane-2-thiolate anion + HB

Step 2 (S-alkylation): 5-Methoxypentane-2-thiolate anion + R-X (Alkyl Halide) → 5-Methoxy-2-(alkylthio)pentane + X⁻

A variety of alkyl halides (R-X) can be used to introduce different alkyl groups (R), allowing for systematic variation of steric bulk and electronic properties.

| Alkylating Agent (R-X) | Product Name | Potential Impact on Properties |

| Methyl Iodide (CH₃I) | 2-(Methylthio)-5-methoxypentane | Minimal steric hindrance, baseline analogue. |

| Ethyl Bromide (CH₃CH₂Br) | 2-(Ethylthio)-5-methoxypentane | Modest increase in lipophilicity. |

| Benzyl Bromide (C₆H₅CH₂Br) | 2-(Benzylthio)-5-methoxypentane | Introduction of an aromatic ring, potential for π-stacking interactions. |

| 2-Bromoethanol (BrCH₂CH₂OH) | 2-((5-Methoxypentan-2-yl)thio)ethan-1-ol | Increased polarity and hydrogen bonding capability. |

Disulfides: Disulfides are formed through the oxidation of thiols. fiveable.me This reaction can occur under mild oxidizing conditions, such as exposure to air (catalyzed by metal ions) or by using specific reagents like iodine (I₂) or hydrogen peroxide (H₂O₂). masterorganicchemistry.comsci-hub.st The disulfide bond is a covalent but reversible linkage, which can be important in biological contexts through thiol-disulfide exchange reactions. nih.govnih.gov

Reaction Scheme: 2 x this compound + [O] (Oxidizing Agent) → 1,2-bis(5-Methoxypentan-2-yl) disulfide + H₂O

This dimerization results in a significantly larger molecule, which can have a profound effect on its physical and biological properties. Mixed disulfides can also be formed by reacting this compound with another thiol.

Introduction of Other Sulfur-Containing Functionalities

Beyond thioethers and disulfides, the thiol group can be converted into a range of other sulfur-containing functional groups, each imparting distinct chemical characteristics.

Thioesters: Thioesters can be synthesized by reacting the thiol with an acyl chloride or a carboxylic acid (using a coupling agent). These functional groups are more reactive than their ether counterparts and are common intermediates in biochemical pathways.

Sulfonic Acids: Strong oxidation of the thiol group, for instance with nitric acid or potassium permanganate, leads to the formation of a sulfonic acid (-SO₃H). nih.gov This transformation dramatically increases the polarity and acidity of the molecule.

| Original Functional Group | Reagent(s) | New Functional Group | Resulting Compound Name | Key Property Change |

| Thiol (-SH) | Acyl Chloride (RCOCl) | Thioester (-SCOR) | S-(5-Methoxypentan-2-yl) ethanethioate (for R=CH₃) | Increased electrophilicity at the carbonyl carbon. |

| Thiol (-SH) | Strong Oxidant (e.g., KMnO₄) | Sulfonic Acid (-SO₃H) | 5-Methoxypentane-2-sulfonic acid | Drastic increase in acidity and water solubility. |

| Thioether (-SR) | Oxidant (e.g., m-CPBA) | Sulfoxide (B87167) (-SOR) | 2-(Methylsulfinyl)-5-methoxypentane | Introduction of a chiral center at the sulfur atom, increased polarity. |

| Thioether (-SR) | Strong Oxidant (e.g., H₂O₂) | Sulfone (-SO₂R) | 2-(Methylsulfonyl)-5-methoxypentane | Further increase in polarity, strong hydrogen bond acceptor. |

The stepwise oxidation of a thioether (first to a sulfoxide and then to a sulfone) provides a method for finely tuning the polarity and hydrogen bonding capacity of the sulfur moiety. masterorganicchemistry.com

Structural Alterations of the Pentane (B18724) Backbone

Modifying the five-carbon chain of this compound affects the molecule's size, shape, and flexibility, which are critical determinants of its interaction with other molecules and surfaces. acs.org

Chain Length Variation and Branching Modifications

Systematically altering the length and branching of the alkane chain allows for the exploration of how lipophilicity and steric hindrance influence the compound's properties. researchgate.net

Chain Length Variation: Both shortening and lengthening the carbon chain between the thiol and methoxy (B1213986) groups can be investigated. For example, synthesizing analogues like 4-methoxybutane-2-thiol (B15267830) or 6-methoxyhexane-2-thiol would reveal the impact of chain length on properties such as solubility and surface activity. core.ac.ukuchicago.edu Generally, increasing the chain length enhances lipophilicity. researchgate.netnih.gov

Branching Modifications: Introducing alkyl branches (e.g., methyl groups) onto the pentane backbone increases steric bulk and can restrict conformational flexibility. This can be used to probe the spatial requirements of binding sites or to enhance metabolic stability.

| Analogue Name | Structural Modification | Rationale for Synthesis |

| 4-Methoxybutane-2-thiol | Shorter Chain (-1 CH₂) | Study the effect of reduced lipophilicity and size. |

| 6-Methoxyhexane-2-thiol | Longer Chain (+1 CH₂) | Investigate the impact of increased lipophilicity and flexibility. researchgate.net |

| 3-Methyl-5-methoxypentane-2-thiol | Added Branch (Methyl at C3) | Introduce steric bulk near the thiol group. |

| 4-Methyl-5-methoxypentane-2-thiol | Added Branch (Methyl at C4) | Increase steric hindrance near the methoxy group. |

Cyclization Strategies

Incorporating the pentane backbone into a cyclic structure dramatically reduces the conformational freedom of the molecule. This can lock the relative positions of the thiol and methoxy groups, which is a valuable strategy in SAR studies to identify bioactive conformations. For instance, derivatives based on a cyclopentane (B165970) or cyclohexane (B81311) scaffold could be synthesized where the thiol and methoxy-containing side chain are attached.

A plausible synthetic approach could involve starting with a cyclic precursor and introducing the required functional groups. For example, a substituted cyclopentanone (B42830) could be a starting point for creating a cyclopentyl analogue. organic-chemistry.org Such rigidified analogues are crucial for mapping the spatial and conformational requirements of biological targets.

Modifications to the Methoxy Group and its Impact on Chemical Behavior

The methoxy group (-OCH₃) at the 5-position influences the molecule's polarity and acts as a hydrogen bond acceptor. Altering this group can modulate these properties. pkusz.edu.cnrsc.org

Ether Homologues: Replacing the methyl group of the methoxy ether with larger alkyl groups (e.g., ethoxy, propoxy) would systematically increase lipophilicity and steric bulk at this end of the molecule. mdpi.com This can affect solubility and how the molecule interacts with hydrophobic pockets in enzymes or receptors.

Demethylation to an Alcohol: The methoxy group can be cleaved to yield the corresponding primary alcohol (5-hydroxypentane-2-thiol). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl group introduces a hydrogen bond donor capability, significantly altering the molecule's polarity and intermolecular interactions.

Replacement with Other Functional Groups: The methoxy group could be replaced entirely with other functionalities to probe the electronic and steric requirements at this position. For example, replacing it with a non-polar alkyl group would create a purely lipophilic tail, while replacement with an amino group would introduce a basic center.

| Modification Type | Resulting Analogue Name | Key Property Change | Rationale |

| Ether Homologation | 5-Ethoxypentane-2-thiol | Increased lipophilicity and steric bulk. | To probe hydrophobic interactions. |

| Demethylation | 5-Hydroxypentane-2-thiol | Increased polarity, addition of H-bond donor capability. | To assess the importance of the ether oxygen vs. a hydroxyl group. |

| Functional Group Replacement | Heptane-2-thiol | Removal of polar group, increased overall lipophilicity. | To create a non-polar analogue. |

| Functional Group Replacement | 5-Aminopentane-2-thiol | Introduction of a basic center, H-bond donor. | To investigate the effect of a positive charge (at physiological pH). |

Methodologies for Establishing Structure-Activity/Property Correlations

To understand how the chemical structure of this compound influences its activity and properties, researchers employ systematic derivatization and analogue synthesis strategies. The goal is to generate a series of related compounds where specific parts of the molecule are altered one at a time. By observing how these changes affect a particular outcome—such as binding affinity to a protein, reaction rate, or a specific biological response—a structure-activity relationship (SAR) or structure-property relationship (SPR) can be established. These relationships are crucial for optimizing a lead compound into a more potent, selective, or metabolically stable agent. The primary methodologies for this involve the rational design of compound libraries for screening and the use of computational models to predict and rationalize the observed outcomes.

Design of Compound Libraries for Research Screening

The creation of a focused compound library is a cornerstone of SAR/SPR exploration. Unlike broad, diverse screening collections, a focused library is a set of molecules intentionally designed around a specific chemical scaffold—in this case, this compound. nih.govvipergen.com The objective is to systematically probe the chemical space around the parent molecule to identify which structural features are critical for its function. nih.govresearchgate.net The design of such a library is typically based on a hypothesis about how the molecule interacts with a biological target, such as an enzyme or receptor. nih.govnih.gov

For this compound, a library design would involve creating analogues by modifying three primary regions of the molecule: the thiol group, the methoxy group, and the pentane backbone.

Thiol Group (-SH) Modification : The thiol group is often the most reactive part of the molecule and a key site for biological interactions, including covalent bond formation with protein residues like cysteine. ebsco.com Modifications can include oxidation to disulfides (forming a dimer) or sulfonic acids, or alkylation to form thioethers. These changes assess the importance of the free thiol for activity. wikipedia.org

Methoxy Group (-OCH₃) Modification : The methoxy group can influence the molecule's polarity, hydrogen bonding capability, and metabolic stability. Analogues might replace the methyl group with larger alkyl groups (e.g., ethoxy, propoxy) to probe steric limits or be demethylated to a hydroxyl group to increase polarity.

The table below outlines a hypothetical design for a focused library based on the this compound scaffold.

| Scaffold Position | Type of Modification | Rationale / Research Goal |

|---|---|---|

| Position 2 (Thiol) | Oxidation (e.g., to disulfide, sulfonic acid) | Determine the necessity of the reduced thiol for activity; probe redox sensitivity. |

| Position 2 (Thiol) | Alkylation (e.g., S-methyl, S-ethyl) | Evaluate the role of the thiol proton and its nucleophilicity. |

| Position 5 (Methoxy) | Demethylation (to hydroxyl) | Increase polarity and introduce a hydrogen bond donor. |

| Position 5 (Methoxy) | Chain Extension (e.g., to ethoxy, isopropoxy) | Probe for steric tolerance and changes in lipophilicity at this position. |

| Alkyl Backbone | Chain Length Variation (e.g., C4, C6) | Assess the impact of overall molecular size and lipophilicity (logP). |

| Alkyl Backbone | Isomeric Rearrangement (e.g., 4-Methoxypentane-2-thiol) | Investigate the importance of the relative positioning of the functional groups. |

The resulting library of compounds would then be synthesized and subjected to screening assays to measure the activity or property of interest, allowing for the systematic correlation of structural changes with functional outcomes. nih.gov

Computational Approaches to Structure-Reactivity Relationships

Alongside experimental screening, computational chemistry offers powerful tools for predicting and interpreting the structure-reactivity relationships of this compound and its analogues. These in silico methods can guide the design of compound libraries and provide mechanistic insights that are difficult to obtain experimentally. nih.gov

Density Functional Theory (DFT)

DFT calculations are used to model the electronic structure of molecules, providing quantitative predictions of their chemical properties and reactivity. nih.govacs.org For thiols, DFT is particularly valuable for:

Predicting Acidity (pKa) : The reactivity of a thiol is highly dependent on its acidity, as the thiolate anion (R-S⁻) is a much stronger nucleophile than the neutral thiol (R-SH). nih.gov DFT methods can accurately predict the pKa of thiols, helping to estimate the concentration of the reactive thiolate form under specific pH conditions. nih.govacs.orgacs.org Studies have identified specific functionals, such as M06-2X, that provide high accuracy for these predictions. nih.govacs.org

Modeling Reaction Energetics : DFT can calculate the energy changes that occur during a chemical reaction, such as the binding of the thiol to a metal ion or its reaction with an electrophile. This allows researchers to predict the feasibility and rate of potential reactions, offering insights into the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cust.edu.tw Once a library of this compound analogues has been synthesized and tested, a QSAR model can be developed. The process involves calculating a set of numerical values, known as molecular descriptors, for each analogue. These descriptors quantify various aspects of the molecule's structure. nih.govmdpi.com A mathematical equation is then generated that correlates these descriptors with the observed activity.

Relevant descriptors for a QSAR study of this compound analogues would fall into several categories, as detailed in the table below.

| Descriptor Category | Example Descriptors | Relevance to Structure-Reactivity |

|---|---|---|

| Steric/Topological | Molecular Weight, Molar Volume, Surface Area | Describes the size and shape of the molecule, which influences its ability to fit into a binding site. |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Quantifies the electronic distribution and frontier molecular orbitals, which govern electrostatic interactions and covalent reactivity. nih.gov |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule, affecting its solubility, membrane permeability, and binding to hydrophobic pockets. nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Accounts for the potential for specific hydrogen bonding interactions with a biological target. |

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds and accelerating the optimization process. nih.gov Studies on other sulfur-containing compounds have demonstrated that QSAR models can effectively correlate chemical reactivity with biological effects. nih.govresearchgate.net

Applications of 5 Methoxypentane 2 Thiol As a Building Block in Complex Organic Synthesis

Utilization in Asymmetric Synthesis as a Chiral Precursor or Auxiliary

There is no available data to suggest that 5-Methoxypentane-2-thiol has been employed as a chiral precursor or auxiliary in asymmetric synthesis. The principles of asymmetric synthesis often rely on the use of chiral molecules to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. While the structure of this compound contains a stereocenter at the carbon bearing the thiol group, and could theoretically exist as (R)- and (S)-enantiomers, there is no literature to support its use for this purpose.

Role in the Construction of Natural Product Cores and Analogues

The synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies. However, there is no evidence to indicate that this compound has been utilized as a starting material or intermediate in the construction of any natural product cores or their analogues.

Employment in the Synthesis of Specialty Chemicals for Research Purposes

Specialty chemicals are valued for their specific functions and are integral to various research and industrial applications. The synthesis of these molecules often requires unique building blocks. At present, there are no documented instances of this compound being used in the synthesis of any specialty chemicals for research purposes.

Development of Novel Reagents and Catalysts Derived from this compound

The development of novel reagents and catalysts is crucial for advancing chemical synthesis. These tools can enable new transformations and improve the efficiency of existing ones. There is currently no research available on the development of any new reagents or catalysts derived from this compound.

Development and Refinement of Analytical Methods for 5 Methoxypentane 2 Thiol

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is the cornerstone for separating volatile and semi-volatile compounds from complex mixtures. For a compound like 5-methoxypentane-2-thiol, both gas and liquid chromatography can be employed, each with specific advantages depending on the sample matrix and analytical goals.

Gas chromatography is highly suitable for the analysis of volatile thiols due to their inherent volatility. mdpi.comchromatographyonline.com The development of a GC method for this compound would involve optimizing several key parameters to achieve good resolution, sensitivity, and peak shape.

Sample Introduction: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting and concentrating VSCs from liquid or solid samples, offering a solvent-free and sensitive preparation method. researchgate.netfrontiersin.org The choice of SPME fiber coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is critical for efficient trapping of thiols. frontiersin.org

Chromatographic Conditions: A capillary column with a polar stationary phase, such as a DB-WAX, is often used to achieve separation of polar VSCs. frontiersin.org The temperature program of the GC oven is optimized to separate this compound from other volatile components in the sample.

Detection: Mass spectrometry (MS) is a powerful detector for unequivocal identification based on the mass spectrum of the compound. chromatographyonline.comresearchgate.net For enhanced sensitivity and selectivity towards sulfur compounds, a sulfur-specific detector like the Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can be utilized. chromatographyonline.comacs.orgnih.gov

Table 1: Hypothetical Gas Chromatography (GC-MS) Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | Extracts and concentrates the volatile thiol from the sample matrix. |

| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | Efficiently adsorbs a wide range of volatile sulfur compounds. |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace analysis. |

| Capillary Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) | Provides good separation for polar volatile compounds. |

| Carrier Gas | Helium at 1.5 mL/min | Inert carrier gas for transporting the analyte through the column. |

| Oven Program | 35°C (2 min), ramp 5°C/min to 130°C, ramp 10°C/min to 225°C (5 min hold) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) | MS provides structural information for identification; SCD offers high selectivity for sulfur compounds. |

For less volatile thiols or when analyzing complex liquid samples where GC is not ideal, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. nih.gov Since aliphatic thiols like this compound lack a strong chromophore for UV-Vis detection, a pre-column derivatization step is typically required to attach a fluorescent or UV-absorbing tag to the thiol group. diva-portal.orgacs.org

Derivatization: Reagents such as 4,4'-dithiodipyridine (DTDP) can be used to derivatize thiols, creating stable derivatives that can be analyzed by HPLC-MS/MS. acs.orgacs.org Another common approach is using fluorescent labeling agents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), which allows for highly sensitive fluorescence detection. diva-portal.org

Chromatographic Conditions: A reversed-phase C18 column is commonly used for the separation of the derivatized thiols. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in a gradient mode to elute compounds with different polarities. nih.gov

Table 2: Hypothetical HPLC-Fluorescence Method Parameters for Derivatized this compound

| Parameter | Suggested Condition | Purpose |

| Derivatization Reagent | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | Adds a fluorescent tag to the thiol for sensitive detection. |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separates the derivatized analyte from other sample components based on hydrophobicity. |

| Mobile Phase A | 0.1 M Citrate Buffer (pH 3.0) | Aqueous component of the mobile phase. |

| Mobile Phase B | Methanol | Organic modifier to control the elution strength. |

| Flow Rate | 1.0 mL/min | Maintains a constant flow of the mobile phase through the system. |

| Gradient | Linear gradient from 10% to 70% B over 20 minutes | Allows for the separation of compounds with a range of polarities. |

| Detector | Fluorescence Detector | Provides high sensitivity and selectivity for the fluorescently tagged thiol. |

| Excitation/Emission | ~380 nm / ~510 nm (typical for SBD-F derivatives) | Wavelengths for exciting the fluorophore and detecting the emitted light. |

Quantitative Analysis Techniques for Research Samples

Accurate quantification of this compound is essential for understanding its concentration and impact. Spectrophotometric and electrochemical methods offer alternative or complementary approaches to chromatography for quantitative analysis.

Spectrophotometric assays are often used for the rapid determination of total thiol content in a sample. One of the most common methods is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.govuw.edu.plresearchgate.net DTNB reacts with the sulfhydryl group of a thiol to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. nih.gov

While this method is simple and cost-effective, it is not specific to a single thiol and will measure the total concentration of all free thiols in the sample. nih.govresearchgate.net Therefore, it is most useful for screening purposes or for samples where this compound is the predominant thiol present. Another approach involves the reaction of thiols with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent to form a colored product. uw.edu.plresearchgate.net

Table 3: Example of a Calibration Curve for a Spectrophotometric Thiol Assay

| Standard Concentration (µM) | Absorbance at 412 nm (AU) |

| 0 | 0.005 |

| 10 | 0.155 |

| 25 | 0.380 |

| 50 | 0.755 |

| 75 | 1.130 |

| 100 | 1.505 |

Electrochemical sensors offer a highly sensitive and selective platform for the quantification of thiols. nanomedicine-rj.com These sensors typically consist of a working electrode modified with materials that facilitate the electrochemical oxidation of the thiol group. nanomedicine-rj.comnanomedicine-rj.com

The development of a sensor for this compound could involve modifying a glassy carbon or gold electrode with nanomaterials, such as gold nanoparticles, which have a high affinity for sulfur and can enhance the electrochemical signal. nanomedicine-rj.com Techniques like cyclic voltammetry (CV) can be used to study the electrochemical behavior of the thiol at the modified electrode surface, while more sensitive techniques like differential pulse voltammetry (DPV) or amperometry can be used for quantitative measurements. mdpi.com These sensors can be miniaturized for portable, on-site analysis. mdpi.com

Table 4: Performance Characteristics of a Hypothetical Electrochemical Sensor for a Thiol

| Parameter | Performance Metric |

| Linear Range | 1.0 µM to 200.0 µM |

| Limit of Detection (LOD) | 0.18 µM |

| Response Time | < 10 seconds |

| Selectivity | High selectivity against common interferences like ascorbic acid and uric acid. |

| Stability | Retains >95% of initial signal after 100 measurements. |

Sample Preparation and Derivatization Techniques for Enhanced Analysis

The analysis of thiols is often complicated by their reactivity, leading to oxidation and the formation of disulfides, and their low concentrations in complex matrices. nih.gov Therefore, robust sample preparation and derivatization are crucial for accurate and reliable analysis.

Sample Preparation: The primary goals of sample preparation are to isolate and concentrate the analyte of interest and to remove interfering matrix components.

Solid-Phase Microextraction (SPME): As mentioned for GC, HS-SPME is excellent for extracting volatile thiols from various matrices, including food and environmental samples. researchgate.netfrontiersin.org